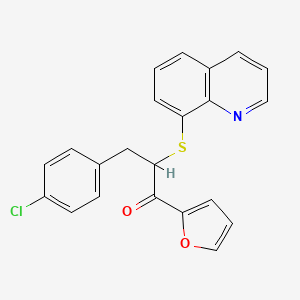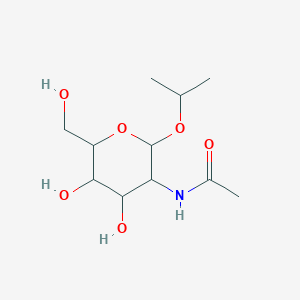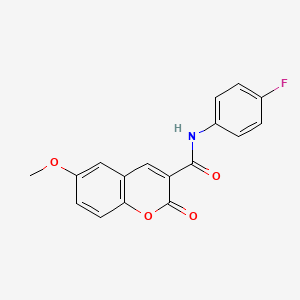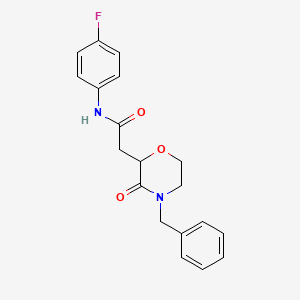
3-(4-Chlorophenyl)-1-(furan-2-yl)-2-(quinolin-8-ylsulfanyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s structure consists of a furan ring, a quinoline ring, and a chlorophenyl group attached to a propanone backbone.
- Its systematic IUPAC name reflects its substituents and connectivity: this compound.
3-(4-Chlorophenyl)-1-(furan-2-yl)-2-(quinolin-8-ylsulfanyl)propan-1-one: , belongs to the class of organic compounds called . Chalcones are intermediates in the biosynthesis of flavonoids and exhibit diverse biological activities.
準備方法
Synthetic Routes:
Industrial Production:
化学反応の分析
科学的研究の応用
Chemistry: CQFP serves as a versatile intermediate for the synthesis of other compounds due to its unique structure.
Biology and Medicine: Researchers explore its potential as an antitumor, anti-inflammatory, and antioxidant agent.
Industry: Limited industrial applications, but it may find use in pharmaceutical research.
作用機序
Targets and Pathways:
類似化合物との比較
Similar Compounds:
特性
分子式 |
C22H16ClNO2S |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(furan-2-yl)-2-quinolin-8-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C22H16ClNO2S/c23-17-10-8-15(9-11-17)14-20(22(25)18-6-3-13-26-18)27-19-7-1-4-16-5-2-12-24-21(16)19/h1-13,20H,14H2 |
InChIキー |
JVXNQPDUYSMDFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC(CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)
![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12137161.png)


![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)
![2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12137232.png)
![1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12137233.png)
![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137234.png)
